![molecular formula C21H20ClN5O2S2 B2981008 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-23-7](/img/structure/B2981008.png)
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorobenzylthio group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with 1,2-diketones under acidic or basic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol derivative of the triazolopyridazine.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques such as recrystallization or chromatography, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be effective against certain types of cancer, bacterial infections, and inflammatory diseases. Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its medical applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals and advanced materials is also being explored.
Mechanism of Action
The mechanism of action of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The chlorobenzylthio group and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-benzenesulfonamide
- N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological activities, making it a valuable candidate for further research and development.
Biological Activity
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines . Its unique structure incorporates a triazole ring fused to a pyridazine ring, which is further modified by a chlorobenzylthio group and a methylbenzenesulfonamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity.
Chemical Structure and Properties
The molecular formula for this compound is C21H20ClN5O2S2. The presence of various functional groups contributes to its diverse biological activities. The compound is characterized by:
- Triazole and Pyridazine Rings : These heterocyclic structures are known for their biological significance.
- Chlorobenzylthio Group : Enhances the compound's reactivity and binding affinity.
- Methylbenzenesulfonamide Moiety : Contributes to the pharmacological profile.
Anticancer Properties
Research has indicated that compounds containing the triazolopyridazine scaffold exhibit significant anticancer activity. For instance, related compounds have shown inhibitory effects on various cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
In studies, certain derivatives demonstrated IC50 values indicating potent inhibition against these cell lines. For example, a related compound was reported to have an IC50 of 1.4 μM against MDA-MB-231 cells, surpassing the efficacy of standard treatments like sorafenib (IC50 = 5.2 μM) .
Antimicrobial Activity
The triazole moiety has been associated with broad-spectrum antimicrobial activity. Compounds similar to this compound have displayed significant activity against various pathogens:
- Bacteria : Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Fungi : Some derivatives also showed antifungal properties against strains like Candida albicans.
The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The triazolopyridazine core may modulate enzyme activity or receptor interactions, leading to altered cellular responses. The chlorobenzylthio group enhances binding affinity, potentially increasing the selectivity and potency of the compound.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships indicates that modifications on the triazole and pyridazine rings significantly influence biological activity. For example, varying substituents on the benzene rings can enhance or diminish cytotoxic effects .
Compound | IC50 (μM) | Activity Type |
---|---|---|
Compound A | 1.4 | Anticancer (MDA-MB-231) |
Compound B | 5.72 | Anticancer (VEGFR2 Inhibition) |
Compound C | 0.125–8 | Antimicrobial (Various Bacteria) |
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCIZWVTKBBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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